molecular formula C7H4ClN3O B1457912 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1367868-00-5

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B1457912
CAS No.: 1367868-00-5
M. Wt: 181.58 g/mol
InChI Key: YCDSHMBDFBSDIU-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom and an aldehyde group.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various targets such as bcl2 anti-apoptotic protein .

Mode of Action

It’s worth noting that similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde may interact with its targets in a similar manner, potentially leading to changes in cellular processes.

Biochemical Pathways

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds . This suggests that this compound may affect similar pathways and have downstream effects on cellular processes.

Result of Action

Similar compounds have been observed to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, some compounds induced the apoptotic death of MCF7 cells . These findings suggest that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation . Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter protein function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By altering the activity of these transcription factors, this compound can impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can be facilitated by the aldehyde group, which can form covalent bonds with amino acid residues in the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which catalyze the oxidation of this compound to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and toxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry and drug development .

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-10-2-5-4(3-12)1-9-6(5)11-7/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDSHMBDFBSDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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